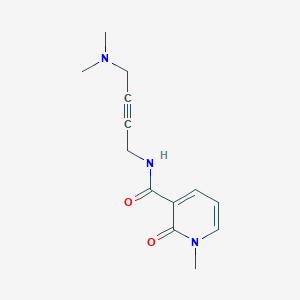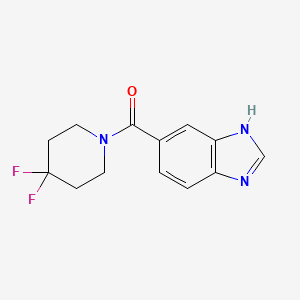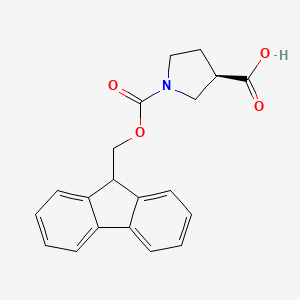
(R)-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid is a chiral compound often used in organic synthesis and pharmaceutical research. It is known for its role as a building block in the synthesis of various biologically active molecules. The compound features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group, making it versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-pyrrolidine-3-carboxylic acid.
Protection of the Amino Group: The amino group of the pyrrolidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the ®-pyrrolidine-3-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The Fmoc group can be removed using piperidine in a suitable solvent such as dimethylformamide (DMF).
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Deprotected pyrrolidine-3-carboxylic acid.
Substitution: Ester, amide, or other substituted derivatives.
Applications De Recherche Scientifique
®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, influencing biochemical pathways. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other functional sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid
- ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-2-carboxylic acid
- ®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)piperidine-3-carboxylic acid
Uniqueness
®-1-(((9H-Fluoren-9-yl)methoxy) carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its Fmoc protecting group is particularly useful in peptide synthesis, allowing for the selective protection and deprotection of amino groups.
Propriétés
IUPAC Name |
(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAMYYOQAAUXLR-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
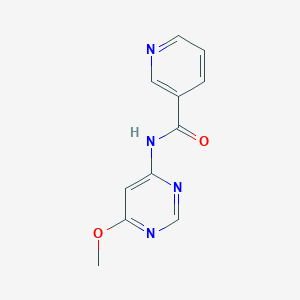
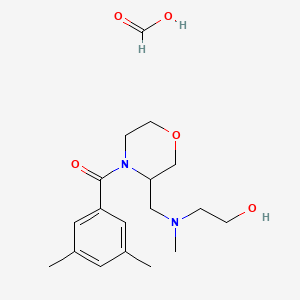
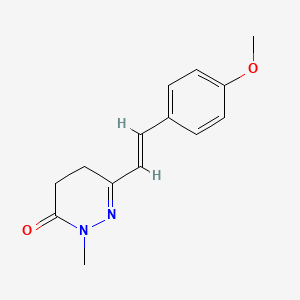
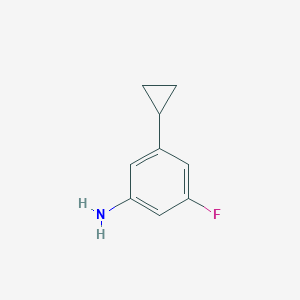
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)
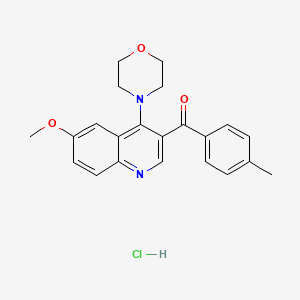
![11-methyl-13-(piperidin-1-yl)-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2644743.png)
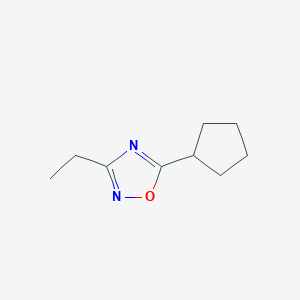
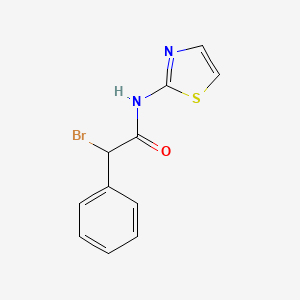
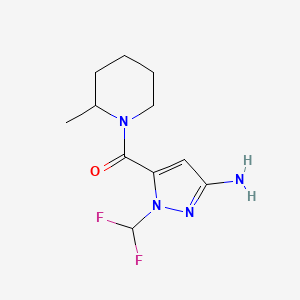
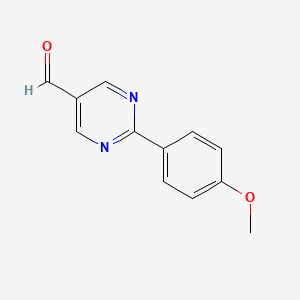
![2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2644750.png)
